

# Application Notes and Protocols for Anticancer Agent 143 in Combination Therapies

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## Compound of Interest

Compound Name: Anticancer agent 143

Cat. No.: B12376523

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The term "**Anticancer agent 143**" can refer to at least two distinct investigational compounds. This document provides detailed information on the more extensively studied agent, 143D, a potent and selective KRAS G12C inhibitor. It also briefly addresses what is publicly known about **Anticancer agent 143** (compound 369), a dual PTPN2/PTP1B inhibitor.

## Part 1: Anticancer Agent 143D (KRAS G12C Inhibitor)

Introduction:

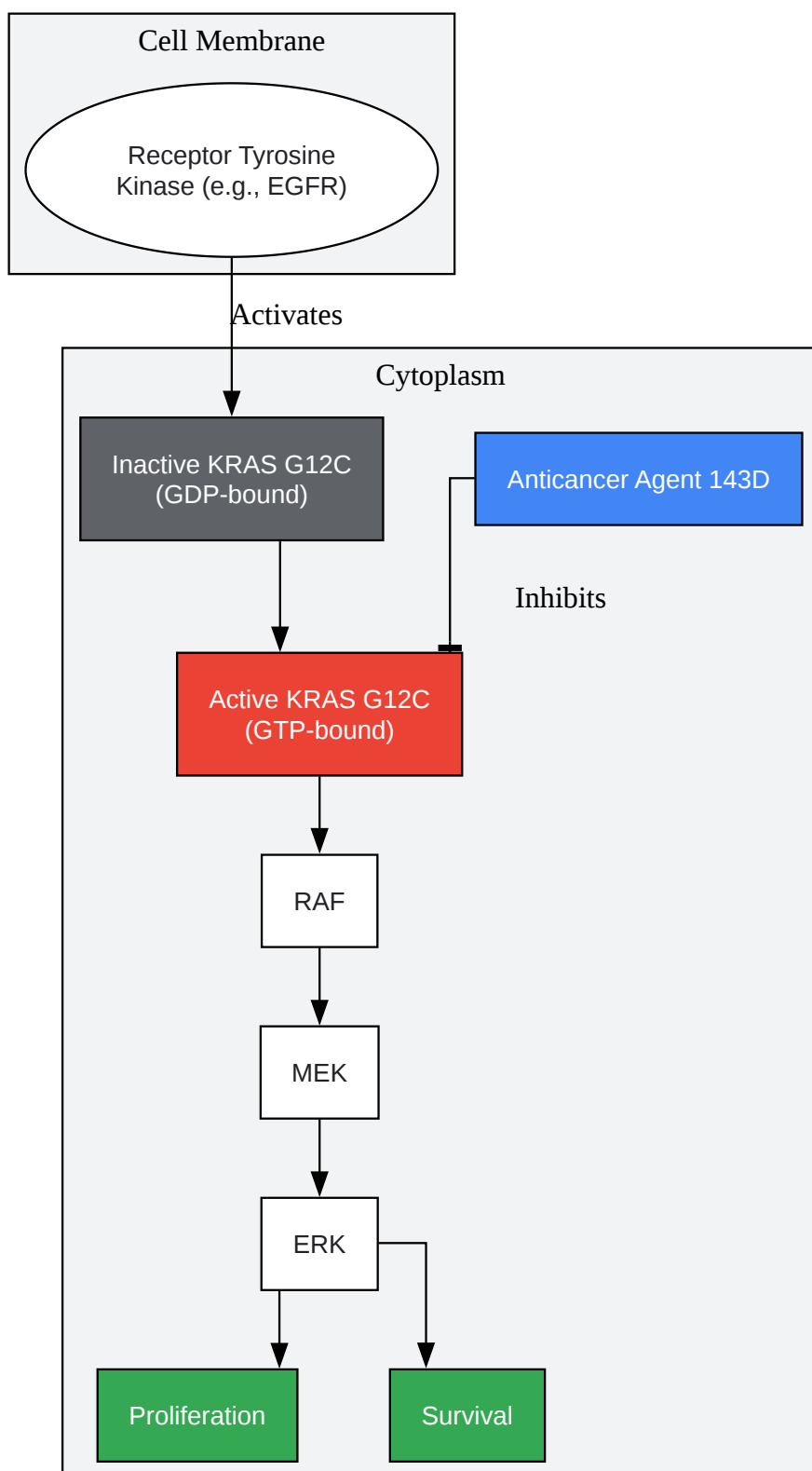
**Anticancer agent 143D** is a novel, orally bioavailable, small-molecule inhibitor that specifically targets the KRAS G12C mutation.[1][2] The KRAS G12C mutation is a key driver in several cancer types. 143D has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with other targeted agents.[1][2] These notes provide an overview of its mechanism of action, preclinical data in combination therapies, and relevant experimental protocols.

Mechanism of Action:

143D acts as a covalent inhibitor of the KRAS G12C mutant protein.[2] By binding to the mutant cysteine residue, it locks the KRAS protein in an inactive, GDP-bound state. This action effectively downregulates the KRAS signaling pathway, leading to the inhibition of downstream

signaling cascades such as the MAPK pathway (RAF-MEK-ERK).[1][2] The suppression of these pathways results in G1-phase cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[2]

Signaling Pathway:



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Caption: KRAS G12C Signaling Pathway Inhibition by 143D.

### Combination Therapies:

Preclinical studies have shown that combining 143D with inhibitors of the EGFR/MEK/ERK signaling pathway results in enhanced antitumor activity.<sup>[1][2]</sup> This is likely due to the vertical inhibition of the MAPK pathway, which can overcome adaptive feedback mechanisms that may limit the efficacy of KRAS G12C inhibition alone.<sup>[1]</sup>

### Data Presentation:

Table 1: In Vivo Efficacy of 143D in Human Cancer Xenograft Models<sup>[1]</sup>

Cell Line	Cancer Type	Treatment	Dosage (once daily)	Tumor Growth Inhibition
SW1463	Colorectal Cancer	143D	Dose-dependent	Significant
MIA PaCa-2	Pancreatic Cancer	143D	Dose-dependent	Significant
NCI-H1373	Lung Cancer	143D	Dose-dependent	Significant
SW1463	Colorectal Cancer	143D in combination with EGFR inhibitor	Not specified	Enhanced
MIA PaCa-2	Pancreatic Cancer	143D in combination with MEK inhibitor	Not specified	Enhanced
NCI-H1373	Lung Cancer	143D in combination with ERK inhibitor	Not specified	Enhanced

### Experimental Protocols:

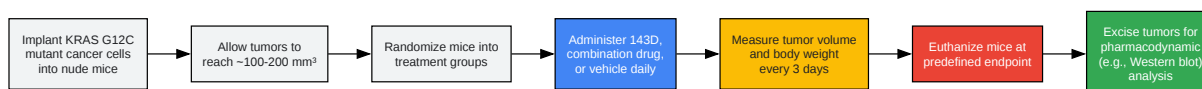
#### Protocol 1: In Vitro Cell Proliferation Assay

- Cell Culture: Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H1373) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.

- **Cell Seeding:** Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with serial dilutions of 143D, a combination drug (e.g., an EGFR or MEK inhibitor), or a combination of both. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 72 hours.
- **Viability Assessment:** Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) values using a non-linear regression analysis. Assess for synergy using the Bliss independence model or Chou-Talalay method.

#### Protocol 2: In Vivo Xenograft Tumor Model



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Caption: Workflow for In Vivo Xenograft Studies.

- **Animal Models:** Use immunodeficient mice (e.g., BALB/c nude mice).
- **Cell Implantation:** Subcutaneously inject  $5 \times 10^6$  KRAS G12C mutant cancer cells (e.g., SW1463) into the flank of each mouse.
- **Tumor Growth and Randomization:** Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm<sup>3</sup>, randomize the mice into treatment groups (n=5-10 per group).
- **Drug Administration:** Administer 143D, the combination agent, or the combination of both via oral gavage once daily. Include a vehicle control group.

- Monitoring: Measure tumor volume and body weight every three days.
- Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
- Pharmacodynamic Analysis: Two hours after the final dose, euthanize the mice and excise the tumors. Lyse the tumor tissue and perform Western blot analysis to assess the levels of phosphorylated ERK and other downstream markers of KRAS signaling.[\[1\]](#)

## Part 2: Anticancer Agent 143 (Compound 369)

### Introduction:

**Anticancer agent 143**, also referred to as compound 369, is a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[\[3\]](#)[\[4\]](#)

### Mechanism of Action:

This agent demonstrates potent inhibitory activity against both PTPN2 and PTP1B, with IC50 values of less than 2.5 nM.[\[3\]](#)[\[4\]](#) Both PTPN2 and PTP1B are negative regulators of insulin and leptin signaling pathways, and their inhibition has been explored as a therapeutic strategy in metabolic diseases and oncology. In the context of cancer, PTPN2 and PTP1B can act as tumor suppressors or oncogenes depending on the cellular context. Their inhibition may enhance anti-tumor immunity by modulating interferon-gamma and JAK-STAT signaling.

### Combination Therapies and Experimental Data:

As of the latest available information, detailed preclinical or clinical data on the use of **Anticancer agent 143** (compound 369) in combination with other drugs is not publicly available. Similarly, specific experimental protocols for its application are not detailed in the available literature. Further research is required to elucidate its potential in combination therapies and to establish standardized experimental procedures.

Disclaimer: This document is intended for informational purposes for a research audience. The compounds discussed are investigational agents and have not been approved for clinical use. All experiments should be conducted in accordance with relevant ethical and safety guidelines.

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## References

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